

An In-depth Technical Guide to CAS No. 112193-35-8: GSK1016790A

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Compound of Interest

Compound Name: *Nooglutil*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound associated with CAS number 112193-35-8, identified as GSK1016790A. It is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a multitude of physiological processes. This document details the physicochemical properties, mechanism of action, key signaling pathways, and diverse research applications of GSK1016790A. Furthermore, it presents detailed experimental protocols for cellular assays commonly employed in the study of this compound and its effects on TRPV4.

Introduction

GSK1016790A has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the TRPV4 channel.^[1] TRPV4 is a polymodal ion channel activated by a wide range of stimuli, including mechanical stress, moderate heat, and endogenous ligands. Its ubiquitous expression allows it to participate in diverse functions such as vascular tone regulation, osmoregulation, and sensory transduction. GSK1016790A's high potency and selectivity for TRPV4 make it an invaluable asset for *in vitro* and *in vivo* investigations into these processes.^[2]

Physicochemical Properties of GSK1016790A

A summary of the key physicochemical properties of GSK1016790A is presented in the table below.

Property	Value	Reference
IUPAC Name	N-[(1S)-1-[[4-[(2S)-2-[[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide	[2]
Synonyms	GSK101	[3]
CAS Number	942206-85-1 (for GSK1016790A)	[2]
Molecular Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O ₆ S ₂	[4]
Molecular Weight	655.61 g/mol	[4]
Appearance	White solid	[3]
Purity	≥97% (HPLC)	[2]
Solubility	Soluble in DMSO (>10 mg/mL), Ethanol (100 mM)	[3][4]
Storage	Store at -20°C	[4]

Mechanism of Action and Signaling Pathways

GSK1016790A acts as a potent agonist at the TRPV4 channel, inducing a conformational change that opens the channel pore and allows for the influx of cations, primarily Ca²⁺, into the cell.^[1] This initial influx of calcium triggers a cascade of downstream signaling events that vary depending on the cell type and context.

Primary Activation and Calcium Influx

The primary mechanism of action is the direct binding of GSK1016790A to the TRPV4 channel, leading to its activation. This results in a rapid and significant increase in intracellular calcium

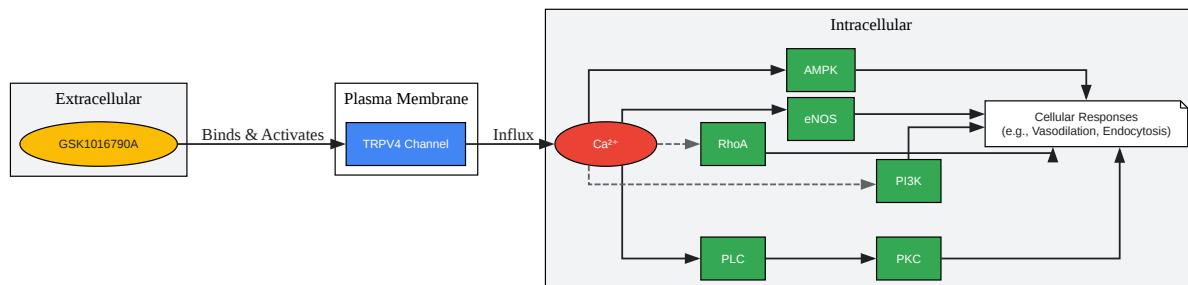
concentration ($[Ca^{2+}]_i$).^[5] The EC50 for GSK1016790A-induced Ca^{2+} influx has been reported to be in the low nanomolar range in various cell types, highlighting its high potency.^[1]
^[2]

Downstream Signaling Cascades

The elevation in intracellular calcium initiates a variety of signaling pathways, including:

- Phospholipase C (PLC) and Protein Kinase C (PKC): Increased $[Ca^{2+}]_i$ can activate PLC, which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates PKC, a family of kinases that phosphorylate a wide array of protein targets, influencing cellular processes like proliferation, differentiation, and apoptosis.^[6]
- Phosphoinositide 3-Kinase (PI3K): PI3K is another key signaling molecule that can be activated downstream of TRPV4. The PI3K pathway is crucial for cell survival, growth, and proliferation.^[7]
- RhoA Signaling: The small GTPase RhoA has been implicated in the GSK1016790A-induced endocytosis of TRPV4 channels, a process that can modulate the cellular response to sustained agonist exposure.^[7]^[8]
- eNOS and AMPK Activation in Endothelial Cells: In endothelial cells, GSK1016790A-mediated Ca^{2+} influx leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK). This results in the production of nitric oxide (NO), a key signaling molecule in vasodilation.^[9]

Signaling Pathway Diagram



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Caption: GSK1016790A-induced TRPV4 signaling cascade.

Research and Applications

GSK1016790A is utilized across various research fields to investigate the role of TRPV4 in health and disease.

Vascular Biology

A significant area of research involves the role of TRPV4 in the vascular endothelium. GSK1016790A has been used to demonstrate that TRPV4 activation leads to vasodilation through an endothelium-dependent mechanism involving NO production.^[9] Studies have also explored its potential in mitigating atherosclerosis by inhibiting monocyte adhesion to endothelial cells.^[9]

Neurobiology

In the nervous system, GSK1016790A is used to study the function of TRPV4 in sensory neurons, where it is implicated in mechanosensation and nociception. It is also used to investigate the role of TRPV4 in astrocytes and its contribution to neurovascular coupling.

Respiratory and Renal Physiology

Researchers have employed GSK1016790A to explore the function of TRPV4 in the lungs, where it is involved in regulating pulmonary vascular permeability, and in the kidneys, where it plays a role in osmoregulation and ion transport.

Experimental Protocols

Detailed methodologies for key experiments involving GSK1016790A are provided below.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration in response to GSK1016790A using a fluorescent calcium indicator.

Materials:

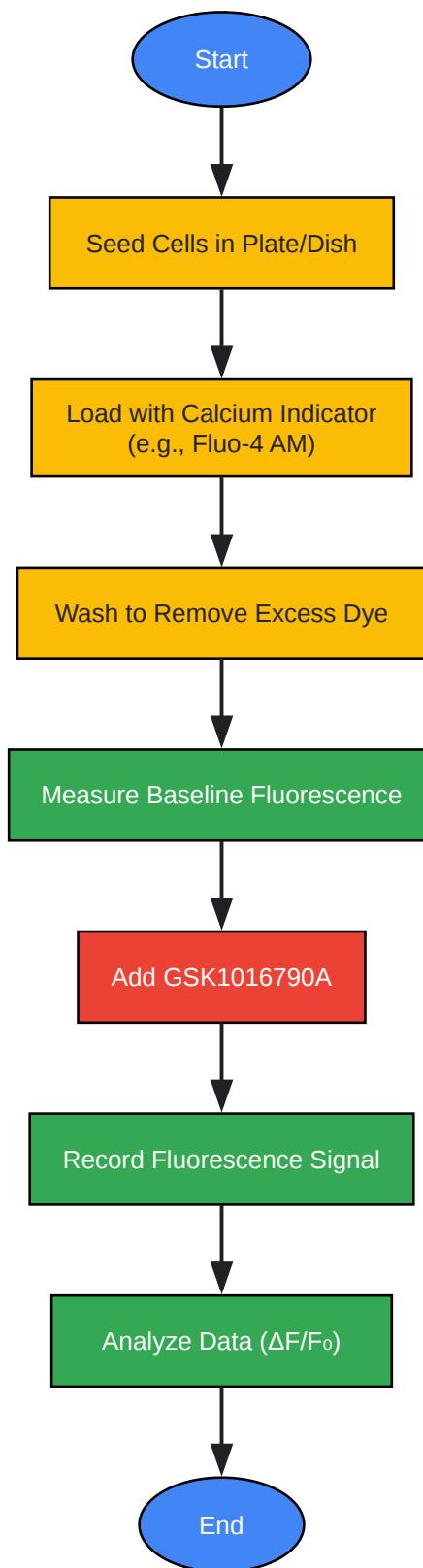
- Cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells)
- Fluo-4 AM or Fura-2 AM calcium indicator
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
- GSK1016790A stock solution (in DMSO)
- Fluorescence microscope or plate reader

Procedure:

- Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates and culture until they reach the desired confluency.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

- Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.
- Washing: Wash the cells twice with HBSS to remove excess dye.
- Baseline Measurement: Acquire baseline fluorescence images or readings for 1-2 minutes to establish a stable baseline.
- Agonist Application: Add GSK1016790A to the desired final concentration and continue recording the fluorescence signal.
- Data Analysis:
 - For Fluo-4, calculate the change in fluorescence intensity relative to the baseline ($\Delta F/F_0$).
 - For Fura-2, calculate the ratio of fluorescence emission at 340 nm and 380 nm excitation.

Experimental Workflow: Calcium Imaging



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Caption: Workflow for a typical calcium imaging experiment.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording TRPV4-mediated currents activated by GSK1016790A.

Materials:

- Cells expressing TRPV4
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipette fabrication
- Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)
- Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)
- GSK1016790A stock solution

Procedure:

- Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 M Ω when filled with intracellular solution.
- Cell Preparation: Place the culture dish with cells on the microscope stage and perfuse with extracellular solution.
- Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 G Ω) seal (giga-seal).
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Current Recording:
 - Clamp the cell membrane at a holding potential (e.g., -60 mV).

- Record baseline currents.
- Perfusion the cell with the extracellular solution containing the desired concentration of GSK1016790A.
- Record the inward current elicited by the agonist.
- Data Analysis: Measure the amplitude and kinetics of the GSK1016790A-activated currents.

Conclusion

GSK1016790A is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of TRPV4 channel function. Its high potency and well-characterized mechanism of action make it an essential compound for researchers in academia and industry. This guide provides a foundational resource for professionals working with GSK1016790A, offering key data and experimental protocols to facilitate further research and drug development efforts targeting the TRPV4 channel.

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